Fenproporex diphenylacetate
Description
Historical Context of Related Amphetamine Prodrugs in Scientific Literature
The scientific exploration of amphetamine and its derivatives has a long history. Amphetamine (alpha-methylphenethylamine) was first discovered in 1887 and synthesized in 1927. nih.govwikipedia.org It was introduced into the pharmaceutical market in the 1930s as Benzedrine for conditions like narcolepsy and nasal congestion. nih.govwikipedia.orgmdpi.com Its stimulant and cognitive-enhancing properties were quickly recognized. nih.gov
Over time, as the pharmacological actions and potential for abuse of amphetamines became better understood, research efforts were directed towards developing related compounds with modified pharmacokinetic or pharmacodynamic profiles. researchgate.net This led to the development of amphetamine derivatives and prodrugs. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The development of such compounds is a key theme in pharmaceutical advancement. nih.govresearchgate.net
A notable example in the scientific literature is lisdexamfetamine, the first d-amphetamine prodrug approved for therapeutic use. researchgate.net Lisdexamfetamine is comprised of the amino acid L-lysine covalently bonded to d-amphetamine. researchgate.net This design renders it inactive until it is metabolized in the body to release d-amphetamine, a design which contributes to its distinct pharmacokinetic profile. nih.govresearchgate.net Fenproporex, while not a prodrug in the same vein as lisdexamfetamine, is part of this broader historical trend of creating amphetamine-related molecules for therapeutic use, in this case, as an anorectic agent. nih.govmdpi.com Other amphetamine derivatives developed for similar purposes include mefenorex, clobenzorex, and amphetaminil. mdpi.comoup.com
Academic Significance and Research Gaps Pertaining to Fenproporex Diphenylacetate
The academic significance of this compound is intrinsically linked to its parent compound, fenproporex. Fenproporex is noted in the scientific literature as the second most consumed amphetamine-based anorectic medication globally. mdpi.comnih.gov Its primary academic interest stems from its metabolic fate—being converted into amphetamine in the body—which has significant implications for pharmacology and forensic drug testing. nih.govnih.gov
However, a major research gap exists specifically concerning the this compound salt. The vast majority of published studies investigate fenproporex without specifying the salt form, or explicitly state the use of fenproporex hydrochloride. nih.gov Consequently, there is a lack of comparative data on the physicochemical properties, pharmacokinetics, or pharmacodynamics of the diphenylacetate salt versus other forms.
Furthermore, the broader body of research on fenproporex itself is marked by significant limitations. Systematic reviews have pointed to a scarcity of randomized, placebo-controlled trials that meet modern methodological standards. nih.govnih.govresearchgate.net The existing studies, some of which are in non-indexed journals, suggest that fenproporex has a modest effect on weight loss but are insufficient to establish a comprehensive profile of the compound. nih.govnih.govresearchgate.net This fundamental gap in high-quality research on the parent compound means that specific knowledge regarding the diphenylacetate derivative is virtually non-existent in peer-reviewed literature.
Scholarly Contributions and Research Trends in Fenproporex Derivative Analysis
Scholarly work on fenproporex provides the essential context for understanding any of its derivatives, including the diphenylacetate salt. Research trends have predominantly focused on several key areas:
Metabolism and Pharmacokinetics: A primary research focus has been the N-dealkylation of fenproporex to amphetamine. mdpi.comnih.gov Studies have confirmed that a substantial portion (ranging from 33% to 80%) of an administered dose of fenproporex is converted to amphetamine in the body. nih.govdrugbank.com This metabolic pathway is crucial for interpreting urine toxicology screens, as the presence of amphetamine can result from the use of fenproporex. nih.gov Pharmacokinetic studies have been conducted to describe the concentration-versus-time profiles of both fenproporex and its main metabolite, amphetamine, in biological matrices like oral fluid. nih.gov
Analytical and Forensic Chemistry: Significant effort has been dedicated to developing methods for detecting fenproporex and its metabolites. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose. nih.govnih.gov This is particularly relevant in forensic toxicology and sports doping control, where distinguishing between the use of illicit amphetamine and the use of a prescribed drug that metabolizes to amphetamine is critical. oup.com
Neurochemical and Physiological Research: Some academic inquiry has explored the effects of fenproporex on the central nervous system beyond its intended anorectic action. For instance, research in animal models has investigated its impact on brain energy metabolism and the cholinergic system, showing that acute administration can increase the activity of the enzyme acetylcholinesterase in specific brain regions of young rats. drugbank.comnih.gov Other studies have explored unexpected physiological effects, such as a potential vasorelaxant effect in isolated rat aortic rings, a finding that contrasts with the expected vasoconstrictor effects of many stimulants. nih.gov
A study of the pharmacokinetics of fenproporex and amphetamine in the oral fluid of six male volunteers after a single oral administration of 25 mg of fenproporex yielded the following results. nih.gov
| Analyte | Time to First Detection (hours) | Time to Peak Concentration (hours) | Peak Concentration Range (μg/L) |
| Fenproporex | 0.50 - 1.00 | 1.00 - 1.50 | 70.7 - 227.5 |
| Amphetamine | 0.50 - 1.00 | 1.50 - 4.00 | 33.0 - 150.9 |
Table based on data from a pharmacokinetic study in oral fluid. nih.gov
Interdisciplinary Research Paradigms Relevant to this compound
The study of fenproporex and its derivatives, such as the diphenylacetate salt, is inherently interdisciplinary. It resides at the intersection of several scientific fields:
Pharmacology and Toxicology: This is the core discipline, investigating the mechanism of action, metabolic pathways, and physiological effects of the compound. ontosight.aidrugbank.com Chiral toxicology is particularly relevant, as the stereochemistry of amphetamine and its precursors can influence their biological activity and metabolic profiles. oup.com
Medicinal and Analytical Chemistry: These fields are essential for the synthesis, identification, and quantification of fenproporex and its metabolites in various matrices, from pharmaceutical formulations to biological samples. nih.govnih.gov
Forensic Science: The metabolism of fenproporex to amphetamine creates significant challenges and research questions in forensic toxicology, particularly in interpreting drug tests for workplace, legal, or athletic purposes. nih.govoup.com
Public Health and Regulatory Science: The use and control of amphetamine-like anorectics are subjects of public health policy and debate. unodc.org The regulation of these substances involves evaluating the available scientific evidence, which, in the case of fenproporex, has been deemed insufficient by some regulatory bodies like the US Food and Drug Administration (FDA). nih.govncats.io Research in this area informs policy decisions regarding the marketing and control of such substances. researchgate.net
The collective research paradigm demonstrates that a comprehensive understanding of a compound like this compound requires integrating knowledge from basic biochemistry and pharmacology with applied sciences focused on its detection, use, and societal impact.
Structure
2D Structure
Properties
CAS No. |
77816-15-0 |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,2-diphenylacetic acid;3-(1-phenylpropan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C14H12O2.C12H16N2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h1-10,13H,(H,15,16);2-4,6-7,11,14H,5,9-10H2,1H3 |
InChI Key |
OPKOXHYTBBMBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC#N.C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Reactivity of Fenproporex Diphenylacetate
Methodologies for the Chemical Synthesis of Fenproporex Diphenylacetate
The synthesis of this compound is a multi-step process that involves the separate preparation of its two primary components, fenproporex and diphenylacetic acid, followed by their reaction to form the final salt.
The diphenylacetate moiety is derived from diphenylacetic acid. The synthesis of diphenylacetic acid can be achieved through various established organic chemistry routes. One common method involves the benzilic acid rearrangement of benzil, which itself can be prepared from the oxidation of diphenylacetylene (B1204595). taylorandfrancis.com
Another prominent pathway is the hydrolysis of diphenylacetonitrile. Key precursors for these syntheses are widely available commodity chemicals. For instance, the synthesis of diphenylacetylene can start from precursors like iodobenzene (B50100) and phenylacetylene.
The table below outlines some common precursors for the synthesis of the diphenylacetate moiety.
| Precursor Chemical | Role in Synthesis |
| Benzil | Starting material for benzilic acid rearrangement to form diphenylacetic acid. |
| Diphenylacetonitrile | Hydrolyzed to produce diphenylacetic acid. |
| Iodobenzene | A reactant in the formation of diphenylacetylene, a precursor to benzil. |
| Phenylacetylene | A reactant in the formation of diphenylacetylene. researchgate.net |
| Sodium or Potassium Hydroxide | Used as a reagent in both benzilic acid rearrangement and nitrile hydrolysis. |
The fenproporex backbone, chemically known as N-(2-cyanoethyl)amphetamine or 3-(1-phenylpropan-2-ylamino)propanenitrile, is synthesized from amphetamine and acrylonitrile (B1666552). cdnsciencepub.comwikipedia.org The reaction mechanism is a nucleophilic addition, specifically a Michael addition (or conjugate addition), where the secondary amine of amphetamine acts as the nucleophile and attacks the β-carbon of the carbon-carbon double bond in acrylonitrile.
This reaction is typically carried out in a suitable solvent and may be catalyzed by a base to deprotonate the amine, increasing its nucleophilicity. Optimization of this reaction involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants to maximize the yield of fenproporex while minimizing side reactions, such as the polymerization of acrylonitrile.
The general reaction is as follows: Amphetamine + Acrylonitrile → Fenproporex
This compound is a salt formed through an acid-base reaction between the basic secondary amine group of the fenproporex molecule and the acidic carboxylic acid group of diphenylacetic acid. fda.govdrugfuture.com This is not an esterification reaction, which would require the formation of a covalent ester bond and elimination of water, a process that typically necessitates harsher conditions (e.g., strong acid catalysis and heat).
The salt formation is a straightforward neutralization reaction that occurs when solutions of fenproporex and diphenylacetic acid are mixed, usually in a suitable solvent. The proton from the carboxylic acid group of diphenylacetic acid is transferred to the nitrogen atom of the fenproporex amine, forming the diphenylacetate anion and the fenproporex cation. The resulting ionic compound, this compound, can then be isolated by precipitation and filtration.
The reaction is: Fenproporex (base) + Diphenylacetic Acid (acid) ⇌ this compound (salt)
Investigation of Chemical Reaction Kinetics and Pathways for this compound
Specific kinetic studies on the formation of this compound are not widely detailed in publicly available literature. However, the kinetics can be inferred from the general principles of the reactions involved.
Fenproporex Backbone Formation : The Michael addition of amphetamine to acrylonitrile is generally a kinetically controlled process. The rate of this reaction is dependent on the concentration of the reactants, temperature, and the presence of any catalyst. The reaction pathway follows a nucleophilic attack on the activated alkene, leading to a resonance-stabilized carbanion intermediate, which is then protonated by the solvent or other proton source to yield the final product. google.com
Salt Formation : The acid-base reaction between fenproporex and diphenylacetic acid to form the salt is typically very fast, essentially instantaneous upon mixing in solution, as are most neutralization reactions. The pathway is a simple proton transfer. The equilibrium of this reaction is dependent on the pKa of the fenproporex conjugate acid and diphenylacetic acid, as well as the solvent used.
The table below summarizes factors influencing the reaction kinetics.
| Reaction Stage | Influencing Factors | Expected Impact on Rate |
| Fenproporex Formation | Increased Temperature | Increases rate, but may promote side reactions. |
| Reactant Concentration | Higher concentration increases the rate. | |
| Catalyst (Base) | Increases rate by enhancing the nucleophilicity of the amine. | |
| Salt Formation | Solvent | The polarity of the solvent can influence the speed and completion of the reaction. |
| Temperature | Generally has a minor effect on the rate of this rapid reaction. |
Impurity Profiling and Characterization in Synthetic Preparations
Impurity profiling is essential to ensure the quality and purity of a synthesized chemical compound. mt.comajprd.com For this compound, impurities can arise from starting materials, intermediates, side reactions, or degradation products. ajprd.com
Common analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
Potential impurities in the synthesis of this compound are listed below.
| Impurity | Potential Source |
| Amphetamine | Unreacted starting material from the fenproporex synthesis. researchgate.net |
| Acrylonitrile | Unreacted starting material from the fenproporex synthesis. |
| Diphenylacetic Acid | Unreacted starting material from the salt formation step. |
| Polyacrylonitrile | A by-product from the polymerization of excess acrylonitrile. |
| Oxidation Products | Degradation of amphetamine or fenproporex. |
| Residual Solvents | Solvents used during synthesis and purification steps. ajprd.com |
The characterization of these impurities involves isolating them, often using preparative chromatography, and then determining their structure using spectroscopic methods like MS and NMR. nih.govresearchgate.net
Chemical Stability Studies and Degradation Pathways of this compound In Vitro
In vitro stability studies are crucial for understanding how a compound behaves under various conditions outside of a biological system. google.comgoogle.com For this compound, the primary points of chemical instability are the salt linkage and the N-cyanoethyl group of the fenproporex moiety.
The most likely degradation pathway in an aqueous solution is the dissociation of the salt back into its constituent acid and base: fenproporex and diphenylacetic acid. The stability of the salt is pH-dependent.
Another significant degradation pathway, particularly under hydrolytic conditions (presence of water, and acidic or basic catalysis), is the hydrolysis of the nitrile group (-C≡N) on the fenproporex molecule. This can lead to the formation of a carboxylic acid, transforming the cyanoethyl group into a carboxyethyl group.
The stability of this compound can be assessed using stability-indicating HPLC methods that can separate the parent compound from its degradation products. nih.gov Studies are typically conducted under various stress conditions, including different pH levels, temperatures, and exposure to light.
| Condition | Potential Degradation Pathway | Primary Degradation Product(s) |
| Aqueous Solution (pH dependent) | Salt Dissociation | Fenproporex, Diphenylacetic Acid |
| Acidic/Basic Hydrolysis | Hydrolysis of the nitrile group | 3-(1-phenylpropan-2-ylamino)propanoic acid |
| Oxidative Stress | Oxidation of the fenproporex molecule | Various hydroxylated and N-oxide species |
Biotransformation and Metabolic Fate of Fenproporex Diphenylacetate
Identification and Characterization of Metabolic Pathways In Vitro
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of fenproporex diphenylacetate. These studies have identified the primary mechanisms of its biotransformation.
Prodrug Activation Mechanisms, Including Ester Hydrolysis of the Diphenylacetate Moiety
This compound is designed as a prodrug, meaning it is administered in an inactive or less active form and is then converted to an active substance within the body. The initial and crucial step in its activation is the hydrolysis of the diphenylacetate ester. This reaction is catalyzed by non-CYP enzymatic systems, specifically esterases. rxisk.orglabshare.cnepo.orggoogleapis.com The hydrolysis cleaves the ester bond, releasing the active component, fenproporex, and diphenylacetic acid.
N-Dealkylation of Fenproporex to Amphetamine and Subsequent Biotransformations
Following its release from the diphenylacetate moiety, fenproporex undergoes N-dealkylation, a major metabolic pathway that results in the formation of amphetamine. labshare.cnnih.govwikipedia.orgresearchgate.netnih.gov This conversion is significant as amphetamine is a potent central nervous system stimulant. nih.gov In fact, a substantial portion of fenproporex, estimated to be between 30% and 60%, is converted to amphetamine in the body. wikipedia.orgresearchgate.net
The N-dealkylation process is an oxidative reaction primarily mediated by cytochrome P450 enzymes. mdpi.com This metabolic step involves the removal of the N-(2-cyanoethyl) group from the fenproporex molecule. wikipedia.org The resulting amphetamine can be further metabolized through various pathways, including aromatic hydroxylation to form 4-hydroxyamphetamine and p-hydroxyamphetamine, aliphatic hydroxylation to yield 4-hydroxynorephedrine, and further degradation to benzoic acid and hippuric acid. drugbank.com
Studies have shown that after administration of fenproporex, amphetamine can be detected in the urine for an extended period, up to nearly 170 hours after the last dose. nih.gov The analysis of the metabolically produced amphetamine reveals the presence of both of its enantiomers. nih.gov
Characterization of Other Phase I and Phase II Biotransformation Products
Beyond N-dealkylation, fenproporex and its primary metabolite, amphetamine, can undergo other Phase I and Phase II biotransformation reactions. Phase I reactions, such as hydroxylation, introduce or expose functional groups. For instance, amphetamine is hydroxylated to form metabolites like 4-hydroxyamphetamine and p-hydroxyamphetamine. drugbank.com
While specific Phase II conjugation products of this compound itself are not extensively detailed in the provided information, it is a general metabolic principle that Phase I metabolites can be further conjugated with endogenous molecules like glucuronic acid through the action of enzymes such as UDP-glucuronosyltransferases. This process increases the water solubility of the metabolites, facilitating their excretion from the body.
Enzymology of this compound Metabolism In Vitro
The metabolism of this compound is a complex process involving multiple enzyme systems. Both cytochrome P450 and non-cytochrome P450 enzymes play critical roles in its biotransformation.
Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP1A2, CYP2B6, CYP2D6, CYP3A4)
The cytochrome P450 system is a major contributor to the metabolism of xenobiotics, including fenproporex. nih.gov Several CYP isoforms have been identified as being involved in the metabolism of fenproporex. In vitro data indicate that fenproporex is a substrate for CYP1A2, CYP2B6, and CYP3A4. ncats.ioncats.ioncats.io The N-dealkylation of fenproporex to amphetamine is a key reaction catalyzed by these enzymes. nih.gov
Furthermore, the primary metabolite of fenproporex, amphetamine, is itself metabolized by CYP2D6. drugbank.com The activity of these CYP enzymes can vary significantly among individuals due to genetic polymorphisms, which can lead to differences in the rate and extent of fenproporex metabolism. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Fenproporex Metabolism
| CYP Isoform | Role in Fenproporex Metabolism |
| CYP1A2 | Substrate ncats.ioncats.io |
| CYP2B6 | Substrate ncats.ioncats.io |
| CYP2D6 | Metabolism of the metabolite amphetamine drugbank.com |
| CYP3A4 | Substrate ncats.ioncats.ioncats.io |
Contribution of Non-CYP Enzymatic Systems (e.g., Esterases, UDP-Glucuronosyltransferases)
Non-cytochrome P450 enzymes are essential for the initial activation of this compound. Esterases are responsible for the hydrolysis of the diphenylacetate ester, releasing the active fenproporex molecule. rxisk.orglabshare.cnepo.orggoogleapis.com This step is critical for the pharmacological activity of the compound.
Although not explicitly detailed for this compound in the search results, UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that would be expected to be involved in the further metabolism of the hydroxylated metabolites of fenproporex and amphetamine. Glucuronidation increases the polarity of these metabolites, preparing them for renal or biliary excretion.
Application of In Vitro Experimental Models for Metabolic Investigations
The study of this compound's metabolic fate relies heavily on in vitro experimental models. These systems allow for a controlled and detailed examination of the biotransformation pathways without the complexities of a whole organism. Key models include human liver microsomes (HLM), recombinant enzyme systems, cryopreserved hepatocytes, and various subcellular fractions. nih.govbioivt.comsolvobiotech.com
Utilization of Human Liver Microsomes (HLM) and Recombinant Enzyme Systems
Human liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. bioivt.comlabcorp.com They are a standard tool for investigating the metabolism of new drug candidates. bioivt.com For fenproporex, in vitro studies using HLM have been crucial in identifying its metabolic pathways. ncats.io A primary reaction identified is the N-dealkylation of fenproporex to amphetamine. ncats.io
Recombinant enzyme systems, which involve expressing a single human CYP enzyme in a cellular system (like insect cells), offer a more targeted approach. solvobiotech.combioivt.comresearchgate.net This method allows researchers to pinpoint exactly which CYP isozymes are responsible for a specific metabolic reaction. solvobiotech.com For instance, by incubating fenproporex with a panel of recombinant CYPs, it can be determined which enzymes, such as those from the CYP1, CYP2, and CYP3 families, are the primary catalysts for its conversion to amphetamine and other metabolites. plos.org Studies have shown that fenproporex is a substrate for several CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4. ncats.io
Table 1: In Vitro Metabolic Studies of this compound using HLM and Recombinant Enzymes
| In Vitro System | Key Finding | Implication |
| Human Liver Microsomes (HLM) | Enantioselective N-dealkylation to amphetamine. ncats.io | Demonstrates a primary metabolic pathway and highlights stereoselectivity in metabolism. |
| Recombinant CYP Enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) | Identification of specific enzymes responsible for metabolism. ncats.io | Allows for prediction of drug-drug interactions and variability in metabolism due to genetic factors. |
Advanced Models: Cryopreserved Hepatocytes and Subcellular Fractions
Cryopreserved human hepatocytes are considered a more comprehensive in vitro model because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, more closely mimicking the in vivo liver environment. nih.govfrontiersin.org Studies have shown that cryopreserved hepatocytes retain a high percentage of the metabolic activity found in fresh cells, making them a reliable and flexible resource for in vitro drug metabolism studies. nih.gov The use of these cells allows for the investigation of both primary metabolism and subsequent conjugation reactions of fenproporex metabolites.
Subcellular fractions, such as the S9 fraction (which contains both microsomal and cytosolic enzymes) and cytosol, can also be used. bioivt.com These fractions allow researchers to investigate the contributions of non-microsomal enzymes to the metabolism of a compound. While microsomes are rich in CYP enzymes, the cytosol contains other important enzymes like sulfotransferases and N-acetyltransferases that could play a role in the further metabolism of fenproporex and its primary metabolites.
Table 2: Comparison of Advanced In Vitro Models for Fenproporex Metabolism
| Model | Advantages | Limitations |
| Cryopreserved Hepatocytes | Contains a full range of Phase I and II enzymes and cofactors. nih.govfrontiersin.org Good correlation with in vivo clearance. nih.gov | Higher cost and more complex to use than subcellular fractions. |
| S9 Fraction | Contains both microsomal and cytosolic enzymes. bioivt.com | Lower concentration of specific enzymes compared to purified fractions. |
| Cytosol | Allows for the specific study of cytosolic enzymes. bioivt.com | Lacks microsomal enzymes like CYPs. |
Influence of Genetic Polymorphisms on Metabolic Profiles In Vitro (e.g., CYP2D6 Phenotypes)
Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual differences in drug response and toxicity. plos.orgdovepress.com The cytochrome P450 enzyme CYP2D6 is highly polymorphic, with different alleles resulting in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes. nih.govuu.nl
In vitro studies are instrumental in understanding the impact of these polymorphisms on the metabolism of fenproporex. By using HLM or recombinant CYP2D6 variants representing different phenotypes, researchers can assess how the rate of fenproporex metabolism changes. For example, in vitro incubation of fenproporex with microsomes from a CYP2D6 poor metabolizer would likely show a significantly slower formation of its metabolites compared to microsomes from an extensive metabolizer. uu.nl
One study demonstrated that the formation of the S(+)-enantiomer metabolite was significantly inhibited in the presence of quinidine, a potent CYP2D6 inhibitor, when incubated with human liver microsomes and fenproporex. ncats.io This finding strongly suggests the involvement of CYP2D6 in the metabolism of fenproporex and implies that individuals with reduced CYP2D6 function may exhibit altered clearance and exposure to the parent drug and its metabolites. ncats.iodovepress.com
Theoretical and Computational Approaches for Predicting Metabolic Outcomes and Enzyme Interactions
In addition to experimental in vitro work, theoretical and computational approaches are increasingly used to predict the metabolic fate of drugs like this compound. These methods can provide valuable insights early in the drug development process and help guide experimental studies.
Metabolic Outcome Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can predict potential sites of metabolism on a molecule. By analyzing the chemical structure of this compound, these programs can identify atoms most likely to undergo enzymatic attack, for instance, by CYP enzymes. This can help in hypothesizing potential metabolites that can then be targeted for identification in in vitro experiments.
Enzyme Interaction Modeling: Molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and the active site of specific drug-metabolizing enzymes, such as CYP2D6. These models can help to visualize how the drug fits into the enzyme's binding pocket and can predict the binding affinity. This information is valuable for understanding which enzymes are most likely to be involved in its metabolism and for predicting potential drug-drug interactions. For example, if a model shows a high binding affinity of fenproporex for CYP2D6, it reinforces the experimental findings and suggests a higher potential for interactions with other drugs that are also metabolized by or inhibit this enzyme.
These computational models, while not replacing experimental data, serve as powerful predictive tools that can streamline the investigation of a drug's metabolic profile and its potential for clinically relevant interactions. nih.gov
Stereochemical Considerations and Enantiomeric Analysis of Fenproporex Diphenylacetate
Chirality of Fenproporex Diphenylacetate and its Key Metabolites
Fenproporex, chemically known as (±)-N-(2-cyanoethyl)amphetamine, is a chiral compound possessing a single stereocenter at the alpha-carbon of the propyl side chain. This results in the existence of two enantiomers: (S)-(+)-fenproporex and (R)-(-)-fenproporex. The diphenylacetate salt form of the compound does not introduce any additional chiral centers, as diphenylacetic acid is achiral in solution, though it can form chiral crystals. Therefore, the stereochemical properties of this compound are dictated by the fenproporex moiety.
The primary metabolic pathway of fenproporex involves the N-dealkylation to produce amphetamine, which is also a chiral molecule. Consequently, the metabolism of racemic fenproporex results in the formation of both (S)-(+)-amphetamine and (R)-(-)-amphetamine acs.orgnih.gov. The presence of these amphetamine enantiomers in biological samples is a key indicator of fenproporex administration acs.orgnih.gov.
Enantioselective Synthesis and Resolution Strategies
The production of enantiomerically pure forms of fenproporex can be achieved through enantioselective synthesis or by the resolution of a racemic mixture. While specific details on the enantioselective synthesis of fenproporex are not extensively documented in publicly available literature, general strategies for the synthesis of chiral phenethylamines are well-established. These can include the use of chiral auxiliaries, asymmetric hydrogenation, or enzymatic resolutions.
Resolution of racemic fenproporex or related amphetamines is a more commonly described approach. This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as d-tartaric acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers erowid.org.
Application of Chiral Stationary Phases in Chromatographic Resolution
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. While specific applications of CSPs for the direct resolution of fenproporex enantiomers are not widely reported, the separation of amphetamine enantiomers and other chiral amines is well-documented.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds phenomenex.comeijppr.com. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The differential stability of these complexes leads to different retention times for the enantiomers, enabling their separation.
Table 1: Common Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase Type | Common Examples | Principle of Separation |
|---|---|---|
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric effects. |
| Pirkle-type | (R,R)-Whelk-O® 1, α-Burke 2® | π-donor/π-acceptor interactions, hydrogen bonding, and dipole-dipole interactions. |
Development of Chiral Derivatization Techniques for Enantiomer Separation
An alternative approach to the chromatographic separation of enantiomers is the use of chiral derivatizing agents (CDAs). This indirect method involves the reaction of the racemic analyte with a chiral reagent to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral chromatographic column.
For the analysis of amphetamine, a key metabolite of fenproporex, several chiral derivatization reagents have been successfully employed, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. Common CDAs for primary and secondary amines include N-trifluoroacetyl-L-prolyl chloride (TFAPC) and α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. The resulting diastereomeric amides are typically volatile and exhibit good chromatographic properties, allowing for their baseline separation and quantification.
Stereospecificity in Biotransformation Pathways
The metabolic fate of fenproporex is subject to stereoselectivity, meaning that the two enantiomers may be processed at different rates by the enzymes responsible for their biotransformation.
Enantioselective N-Dealkylation of Fenproporex
The primary metabolic step, N-dealkylation to amphetamine, has been shown to be enantioselective acs.orgnih.gov. In vitro studies utilizing human liver microsomes have demonstrated that this reaction is catalyzed by several cytochrome P450 (CYP) isoforms, including CYP2D6, CYP1A2, CYP2B6, and CYP3A4 nih.gov. These studies revealed a slight preference for the N-dealkylation of the S(+)-enantiomer of fenproporex nih.gov. This preferential metabolism can lead to different plasma concentration profiles for the two enantiomers following administration of the racemate.
Differential Metabolic Processing of Fenproporex Enantiomers In Vitro
The differential processing of fenproporex enantiomers has been investigated using in vitro models, such as human liver microsomes (HLMs). These systems contain a cocktail of drug-metabolizing enzymes and allow for the study of the kinetics of specific metabolic pathways.
While detailed kinetic parameters (Km and Vmax) for the N-dealkylation of individual fenproporex enantiomers are not extensively available in the literature, the qualitative observation of a preference for the S(+)-enantiomer suggests that it may have a higher affinity (lower Km) or be metabolized more rapidly (higher Vmax) by the involved CYP enzymes compared to the R(-)-enantiomer nih.gov.
Table 2: Cytochrome P450 Isoforms Involved in Fenproporex N-dealkylation
| Cytochrome P450 Isoform | Role in N-dealkylation | Enantiomeric Preference |
|---|---|---|
| CYP2D6 | Involved in the metabolic reaction for both enantiomers. | Slight preference for the S(+)-enantiomer. |
| CYP1A2 | Catalyzes the metabolic reaction for both enantiomers. | Slight preference for the S(+)-enantiomer. |
| CYP2B6 | Catalyzes the metabolic reaction for both enantiomers. | Slight preference for the S(+)-enantiomer. |
Regulatory Science and Control Perspectives on Fenproporex Diphenylacetate
International and National Scheduling and Control Frameworks for Fenproporex and its Precursors
The control of fenproporex is established under international treaties and implemented through national legislation. The primary international framework is the United Nations Convention on Psychotropic Substances of 1971, which aims to control the use, manufacture, and trade of psychoactive drugs. wikipedia.org In accordance with article 2, paragraph 5 of this convention, the Commission on Narcotic Drugs decided in February 1986 to include fenproporex in Schedule IV. wikipedia.org Schedule IV substances are those determined to have a low potential for abuse relative to drugs in Schedule III and have a currently accepted medical use, but abuse may lead to limited physical or psychological dependence. unodc.org
Many countries have adopted this scheduling in their national laws. For instance, in the United States, fenproporex is classified as a Schedule IV controlled substance under the Controlled Substances Act (CSA). incb.orgunvienna.org It has never been approved by the U.S. Food and Drug Administration (FDA) due to a lack of safety and efficacy data. drugbank.comincb.org Other countries have also implemented controls, as detailed in the table below.
Table 1: National Scheduling of Fenproporex
| Country/Region | Scheduling Status | Classification Details |
|---|---|---|
| United Nations | Schedule IV | 1971 Convention on Psychotropic Substances. wikipedia.org |
| United States | Schedule IV | Controlled Substances Act (CSA). incb.org |
| Brazil | Class B2 | Classified as an anorectic drug. incb.org |
| Canada | Schedule IV | Controlled Drugs and Substances Act. incb.org |
| Germany | Prescription Only | Anlage III for higher doses. incb.org |
The control of precursors for amphetamine-type stimulants (ATS) like fenproporex is governed by the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. usembassy.govunodc.org This treaty provides measures for member states to monitor and prevent the diversion of chemicals used in illicit drug manufacture. unodc.org Key precursors for amphetamines, such as P-2-P (1-phenyl-2-propanone) and phenylacetic acid, are listed in Tables I and II of the convention, subjecting them to international monitoring and control. unodc.orgun.org The International Narcotics Control Board (INCB) plays a crucial role in monitoring the trade of these chemicals and can recommend the international control of new precursors and their analogs to prevent their use in illicit synthesis. usembassy.govpharmacompass.com
Scientific Principles Underpinning Regulatory Classification of Psychoactive Substances and Prodrugs
The classification of psychoactive substances into schedules is a scientifically driven process designed to balance therapeutic potential against the risk of abuse and public harm. unvienna.org In the United States, the Controlled Substances Act outlines eight factors that must be considered to determine the control status of a drug:
Its actual or relative potential for abuse.
Scientific evidence of its pharmacological effect, if known.
The state of current scientific knowledge regarding the drug.
Its history and current pattern of abuse.
The scope, duration, and significance of abuse.
What, if any, risk there is to the public health.
Its psychic or physiological dependence liability.
Whether the substance is an immediate precursor of a substance already controlled.
This framework ensures that scheduling decisions are based on a comprehensive evaluation of scientific and medical evidence.
The classification of prodrugs like fenproporex diphenylacetate follows specific regulatory principles. A prodrug is a medication administered in an inactive form, which is then converted to an active metabolite within the body. From a regulatory perspective, a classification system based on the site of conversion is useful for assessing the product's efficacy and safety. unodc.org A proposed system categorizes prodrugs into two main types:
Type I: Prodrugs that are converted intracellularly (inside cells). These are further divided into Type IA (conversion at the therapeutic target cells) and Type IB (conversion in primary metabolic tissues like the liver). unvienna.orgusembassy.gov
Type II: Prodrugs that are converted extracellularly (outside cells), such as in digestive fluids (Type IIA), the systemic circulation (Type IIB), or near therapeutic target cells (Type IIC). unvienna.orgusembassy.gov
This classification helps regulators understand the pharmacokinetics and potential toxicities of both the prodrug and its active form, facilitating a thorough risk-benefit assessment. unodc.org Fenproporex itself can be considered a prodrug as it is substantially metabolized into amphetamine, a more potent stimulant. chemeurope.comdrugbank.com
Academic Research on Regulatory Frameworks for Novel Psychoactive Substances and Analogs
The emergence of Novel Psychoactive Substances (NPS), often called "designer drugs," presents significant challenges to traditional drug control frameworks. Academic research in this area explores the limitations of existing laws and investigates more agile regulatory models. NPS are often designed to mimic the effects of controlled substances while having a slightly different chemical structure to evade existing laws.
The rapid pace of chemical innovation often outstrips the ability of legislative bodies to schedule new substances individually. This has led to academic and policy discussions on alternative regulatory strategies:
Generic Legislation (Analog Acts): This approach bans entire chemical families or groups of substances based on a core chemical structure. The goal is to proactively control new analogs before they appear on the market. However, research indicates that these broad bans can have mixed results and may lead to unintended public health consequences.
Functional-Based Approaches: Some researchers propose regulating substances based on their psychoactive function rather than their chemical structure. This model is exemplified by the UK's Psychoactive Substances Act 2016.
Risk-Based Regulation: An emerging paradigm suggests moving away from strict prohibition and toward a model that regulates substances based on their scientifically assessed potential for harm, allowing for controlled, legal markets for less harmful substances.
Research highlights that regardless of the regulatory model, policies have not always been effective in preventing NPS use and have sometimes been accompanied by increased health harms for users. The ongoing development of NPS markets, often facilitated by the internet, requires a continuous evolution of regulatory science and international cooperation to protect public health.
Role of Analytical Science in Supporting Regulatory Compliance and Enforcement Research
Analytical science is the cornerstone of regulatory compliance and the enforcement of controlled substance laws. drugbank.com It provides the tools and methodologies necessary to identify, quantify, and characterize chemical compounds, ensuring that drugs meet quality standards and that illicit substances are accurately detected. In forensic chemistry, the analysis of seized materials is fundamental to criminal investigations.
Forensic laboratories employ a variety of analytical techniques, often guided by recommendations from bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). These techniques are typically categorized by their discriminating power. A positive identification of a controlled substance generally requires the use of at least one highly specific (Category A) technique in combination with another method. pharmacompass.com
Modern analytical chemistry plays a vital role in all stages of drug development and control, from verifying the purity of raw materials to conducting pharmacokinetic studies and detecting contaminants. drugbank.comun.org
Table 2: Key Analytical Techniques in Controlled Substance Analysis
| Analytical Technique | SWGDRUG Category* | Primary Application in Regulatory Science |
|---|---|---|
| Mass Spectrometry (MS) | A | Structural identification and confirmation of compounds. pharmacompass.com |
| Infrared (IR) Spectroscopy | A | Identification of substances based on their unique absorption of infrared light. pharmacompass.com |
| Gas Chromatography (GC) | B | Separation of volatile compounds in a mixture prior to identification. pharmacompass.com |
| Liquid Chromatography (LC/HPLC) | B | Separation of non-volatile compounds; crucial for purity and stability testing. pharmacompass.com |
| Thin-Layer Chromatography (TLC) | B | A rapid and inexpensive screening method for separating components of a mixture. chemeurope.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | C | Presumptive testing and quantification of known substances. pharmacompass.com |
| Color Tests | C | Preliminary, presumptive field tests indicating the possible presence of a class of drugs. pharmacompass.com |
*Categories as defined by SWGDRUG, where Category A techniques are the most specific, followed by B and C. pharmacompass.com
These analytical methods are indispensable for law enforcement to provide evidence in criminal trials and for regulatory agencies to ensure the safety and quality of pharmaceutical products.
Advanced Research Directions and Emerging Themes in Fenproporex Diphenylacetate Studies
Integration of Multi-Omics Data for Comprehensive Understanding of Biotransformation Pathways
A holistic comprehension of the biotransformation of Fenproporex Diphenylacetate is crucial for both forensic and clinical toxicology. The traditional approach of studying metabolic pathways in isolation is gradually being superseded by the integration of multi-omics data. This systems-biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a more complete picture of the metabolic fate of the compound within a biological system.
Genomic data can identify genetic polymorphisms in metabolizing enzymes, such as the cytochrome P450 (CYP) family, which may influence the rate and pathway of this compound metabolism. Transcriptomics, the study of RNA transcripts, can reveal changes in gene expression of these enzymes in response to the drug. Proteomics analyzes the protein landscape, offering direct evidence of the levels and modifications of metabolizing enzymes. Finally, metabolomics provides a snapshot of the small-molecule metabolites, directly identifying the products of biotransformation.
The power of this integrated approach lies in its ability to connect genetic predispositions with functional outcomes at the protein and metabolite levels. For instance, a specific single nucleotide polymorphism (SNP) in a CYP gene (genomics) might lead to decreased transcription (transcriptomics), resulting in lower levels of the functional enzyme (proteomics) and a subsequent alteration in the ratio of this compound metabolites (metabolomics).
Table 1: Multi-Omics Approaches in Biotransformation Studies
| Omics Discipline | Analyte | Information Provided |
| Genomics | DNA | Genetic variations in metabolizing enzymes |
| Transcriptomics | RNA | Gene expression levels of metabolizing enzymes |
| Proteomics | Proteins | Abundance and post-translational modifications of enzymes |
| Metabolomics | Metabolites | Identification and quantification of biotransformation products |
By integrating these datasets, researchers can construct comprehensive models of this compound biotransformation, leading to a more nuanced understanding of inter-individual variability in metabolism and response.
Application of Artificial Intelligence and Machine Learning in Predictive Analytical Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of analytical chemistry, particularly in the context of controlled substances. These computational tools can be trained on large datasets of chemical structures and their corresponding analytical data (e.g., mass spectra, chromatographic retention times) to predict the properties of unknown compounds.
In the study of this compound, AI and ML algorithms can be employed for several purposes:
Metabolite Prediction: By training ML models on known biotransformation pathways of related amphetamine-like substances, it is possible to predict the likely metabolites of this compound. This can guide analytical chemists in their search for novel metabolites in biological samples.
Spectral Interpretation: AI can assist in the interpretation of complex analytical data. For example, ML algorithms can be trained to recognize the characteristic fragmentation patterns of this compound and its metabolites in mass spectrometry data, even in the presence of a complex biological matrix.
Predictive Toxicology: By analyzing the structural features of this compound and its metabolites, ML models can predict their potential toxicological properties. This can help in assessing the risks associated with the use of this substance.
The development of these in silico tools can significantly expedite the identification and characterization of this compound and its metabolic products, reducing the reliance on time-consuming and resource-intensive laboratory experiments.
Development of Innovative In Vitro Models for Elucidating Metabolic Complexities
Traditional in vitro models, such as liver microsomes and cultured hepatocytes, have been instrumental in studying the metabolism of xenobiotics. For instance, studies using human liver microsomes have been employed to investigate the N-dealkylation of fenproporex to amphetamine. However, these models have limitations, including the lack of a complete metabolic system and the inability to fully replicate the complex microenvironment of the liver.
To overcome these limitations, researchers are developing innovative in vitro models that more accurately mimic human physiology. These include:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids are 3D cell cultures that better represent the architecture and function of native tissues. Liver spheroids, for example, can maintain the expression and activity of drug-metabolizing enzymes for longer periods than traditional 2D cultures, providing a more reliable model for long-term metabolism studies.
Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a micro-environment that simulates the physiological conditions of an organ. A "liver-on-a-chip" can be used to study the metabolism of this compound in a dynamic system that includes blood flow and interactions between different cell types.
These advanced in vitro models offer the potential to provide a more accurate and detailed understanding of the metabolic complexities of this compound, including the identification of minor metabolites and the elucidation of complex metabolic pathways.
Exploration of Structure-Activity Relationships (SAR) through Advanced Computational Chemistry
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of toxicology and pharmacology. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that are responsible for the effects of a compound.
In the case of this compound, the key structural components include the amphetamine backbone and the diphenylacetate ester group. Advanced computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to explore the SAR of this compound.
QSAR Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a series of Fenproporex analogs, researchers can identify the structural features that are most important for its stimulant and anorectic effects.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when it binds to a target protein. Molecular docking can be used to study the interaction of this compound and its metabolites with their biological targets, such as neurotransmitter transporters, providing insights into the molecular basis of their activity.
These computational approaches can guide the synthesis of new analogs with modified activity profiles and can also help in predicting the potential activity of newly identified metabolites.
Emerging Challenges and Opportunities in Analytical and Metabolic Research of Controlled Substances
The field of analytical and metabolic research of controlled substances like this compound is faced with both significant challenges and exciting opportunities.
Challenges:
The Emergence of Novel Psychoactive Substances (NPS): The continuous emergence of new designer drugs presents a major challenge for analytical laboratories, as they need to constantly update their methods to detect these new compounds.
Complexity of Biological Matrices: The detection and quantification of drugs and their metabolites in biological samples such as blood and urine is often complicated by the presence of a complex mixture of endogenous compounds.
Isomeric and Stereoisomeric Analysis: Many controlled substances, including Fenproporex, can exist as different isomers or stereoisomers, which may have different pharmacological and toxicological properties. Differentiating between these isomers can be analytically challenging.
Opportunities:
Advances in Analytical Instrumentation: The development of high-resolution mass spectrometry and other advanced analytical techniques provides the sensitivity and selectivity needed to detect and identify trace levels of drugs and their metabolites.
Big Data and Data Sharing: The generation of large datasets from multi-omics studies and other high-throughput techniques, coupled with the increasing willingness to share data, provides new opportunities for data mining and the development of predictive models.
Focus on Harm Reduction: A deeper understanding of the metabolism and toxicology of controlled substances can inform public health strategies and harm reduction initiatives.
Q & A
Q. How is fenproporex diphenylacetate classified in international chemical and pharmacological databases?
this compound is classified under Schedule IV of the International Narcotics Control Board (INCB) Green List as a psychotropic substance with stimulant properties. It falls under HS code 2926.30 in trade classifications, indicating its status as a nitrogen-function compound derived from amphetamine analogs . Researchers should consult the INCB’s annual statistical reports for updated regulatory status and regional restrictions.
Q. What are the primary metabolic pathways of this compound in preclinical models?
this compound is metabolized to amphetamine in vivo, as demonstrated in rodent studies. The hydrolysis of the diphenylacetate ester group releases fenproporex, which undergoes hepatic N-dealkylation to form amphetamine. Researchers should use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to track metabolites in plasma and brain tissue, ensuring proper calibration with stable isotope-labeled internal standards to avoid degradation artifacts .
Q. What analytical challenges arise when quantifying this compound in biological samples?
Degradation of fenproporex standards during storage or analysis can lead to unreliable quantification. To mitigate this, researchers should store standards at –80°C in inert solvents (e.g., methanol) and validate methods using spike-and-recovery experiments in matrices like serum or brain homogenate. Cross-reactivity with amphetamine metabolites necessitates selective detection methods, such as tandem mass spectrometry (LC-MS/MS), to distinguish between parent and metabolite signals .
Advanced Research Questions
Q. How can contradictory data on fenproporex-induced oxidative stress be resolved in animal models?
Discrepancies in oxidative stress markers (e.g., TBARS levels, SOD activity) may stem from differences in dosing regimens, animal strains, or brain region specificity. For example, fenproporex administration in rats increases hippocampal TBARS by 47% but reduces prefrontal cortex SOD activity by 52%. Researchers should standardize protocols using dose-response curves (e.g., 5–20 mg/kg, intraperitoneal) and include controls for circadian rhythm effects. Combining fenproporex with omega-3 fatty acids (1 g/kg) reverses oxidative changes, suggesting adjuvant therapies should be co-administered in experimental designs .
Q. What experimental models best replicate fenproporex’s neurobehavioral effects for studying bipolar disorder?
The hyperlocomotion model in rodents is widely used to mimic manic episodes. Fenproporex (10 mg/kg) increases locomotor activity by 300% in open-field tests over 60 minutes. To enhance translational relevance, pair this with intracranial self-stimulation (ICSS) assays to measure reward-seeking behavior. Mood stabilizers like lithium (50 mg/kg) or valproate (200 mg/kg) reduce hyperactivity by 40–60%, validating the model’s utility for drug screening .
Q. How do pharmacokinetic interactions between this compound and adjunctive therapies affect study outcomes?
Co-administration with cytochrome P450 inhibitors (e.g., cimetidine) prolongs fenproporex’s half-life from 4.5 to 8.2 hours in rats, altering amphetamine metabolite accumulation. Researchers should perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using nonlinear mixed-effects software (e.g., NONMEM) to quantify interaction magnitudes. Plasma sampling at 0.5, 2, 4, and 8 hours post-dose is critical for capturing peak metabolite concentrations .
Q. What methodological gaps exist in current fenproporex research, and how can they be addressed?
Limited data on sex-specific responses and long-term neuroadaptation are notable gaps. For instance, female rats exhibit 25% higher amphetamine metabolite levels than males after fenproporex administration. Longitudinal studies (e.g., 28-day exposure) with immunohistochemical endpoints (e.g., tyrosine hydroxylase staining) are needed to assess dopaminergic pathway remodeling. Open-access data repositories should be prioritized for sharing raw electrophysiological and behavioral datasets .
Methodological Recommendations
- Data Reprodubility : Use triple-quadrupole LC-MS/MS for metabolite quantification, reporting limits of detection (LOD ≤ 0.1 ng/mL) and matrix effects (<15% CV) .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization and blinding protocols .
- Statistical Rigor : Apply Benjamini-Hochberg corrections for multiple comparisons in oxidative stress assays to minimize false discovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
